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Compound of Interest

Compound Name: Fmoc-aminooxy-PEG12-acid

Cat. No.: B607490

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG12-acid, a

heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of

novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data
Fmoc-aminooxy-PEG12-acid is a versatile chemical tool featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a hydrophilic 12-unit

polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows

for sequential and orthogonal conjugation strategies. The table below summarizes its key

quantitative properties.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Chemical Reactivity and Applications
The strategic placement of the Fmoc protecting group and the terminal carboxylic acid enables

a two-stage reaction workflow. This "orthogonal" approach is fundamental to its utility. Initially,

the carboxylic acid can be activated to form a stable amide bond with a primary amine on a

target molecule. Subsequently, the Fmoc group can be removed under basic conditions to

reveal the aminooxy group, which is then available for a highly specific "click" reaction with an

aldehyde or ketone to form a stable oxime ether bond.

The PEG12 spacer imparts increased hydrophilicity and flexibility to the resulting conjugate,

which can be advantageous for improving the solubility and pharmacokinetic properties of

bioconjugates and complex molecules like PROTACs.

Experimental Protocols
The following are detailed methodologies for the key reactions involving Fmoc-aminooxy-
PEG12-acid. These are synthesized from established chemical principles and related

experimental descriptions.

Amide Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of Fmoc-aminooxy-PEG12-acid to an amine-

containing molecule.

Materials:
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Fmoc-aminooxy-PEG12-acid

Amine-containing molecule (e.g., peptide, protein, or small molecule)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

Reaction vessel

Stirring apparatus

Procedure:

Dissolve Fmoc-aminooxy-PEG12-acid in anhydrous DMF.

Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution to pre-

activate the carboxylic acid.

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or

solvent.

Add the activated Fmoc-aminooxy-PEG12-acid solution to the amine-containing molecule

solution.

Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress

by a suitable analytical method (e.g., HPLC, LC-MS).

Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g.,

reverse-phase HPLC, size-exclusion chromatography).

Orthogonal Fmoc-Deprotection
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This protocol details the removal of the Fmoc protecting group to expose the reactive aminooxy

functionality.

Materials:

Fmoc-conjugated molecule

20% Piperidine in DMF (v/v)

Reaction vessel

Analytical HPLC system for monitoring

Procedure:

Dissolve the Fmoc-conjugated molecule in DMF.

Add the 20% piperidine in DMF solution to the reaction vessel.

Allow the reaction to proceed at room temperature. The deprotection is typically rapid, often

completing within 30 minutes.

Monitor the removal of the Fmoc group by analytical HPLC, observing the disappearance of

the starting material and the appearance of the deprotected product.

Once the reaction is complete, the deprotected product can be precipitated with a suitable

solvent like diethyl ether and washed to remove piperidine and the dibenzofulvene-piperidine

adduct.

Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-functionalized molecule

with an aldehyde or ketone.

Materials:

Aminooxy-functionalized molecule

Aldehyde or ketone-containing molecule
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Aniline (as catalyst)

Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

Reaction vessel

Procedure:

Dissolve the aminooxy-functionalized molecule in the reaction buffer.

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, which is then

added to the reaction mixture.

Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the

reaction.

Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can

be monitored by analytical techniques such as HPLC or mass spectrometry.

Upon completion, purify the final conjugate using a suitable chromatographic method.

Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the

experimental procedures and the overall strategy for using Fmoc-aminooxy-PEG12-acid.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Click to download full resolution via product page

Sequential Bioconjugation Workflow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Decision Logic for Synthesis Steps

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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